molecular formula C14H19ClN2O2 B2458294 3-(2-chloropropanamido)-N,N-diethylbenzamide CAS No. 1098347-63-7

3-(2-chloropropanamido)-N,N-diethylbenzamide

Cat. No. B2458294
M. Wt: 282.77
InChI Key: QTGRSOUNUZEXMQ-UHFFFAOYSA-N
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Description

The compound “3-(2-chloropropanamido)-N,N-diethylbenzamide” is likely an organic compound containing a benzamide group, a chloropropanamido group, and a diethylamino group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2), the chloropropanamido group consists of a three-carbon chain with a chlorine atom and an amide group, and the diethylamino group consists of an amine group attached to two ethyl groups.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzoyl chloride with 2-chloropropanamide, followed by the reaction of the resulting product with diethylamine. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a carboxamide group, a chloropropanamido group, and a diethylamino group. The exact structure would depend on the specific positions of these groups on the molecule.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide groups could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of the polar amide groups and the aromatic benzene ring could suggest that the compound has some degree of solubility in polar solvents.


Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of benzamide derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This compound, with its combination of a benzamide group, a chloropropanamido group, and a diethylamino group, could potentially be of interest in these areas. Further studies could explore its synthesis, properties, and potential biological activity.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.


properties

IUPAC Name

3-(2-chloropropanoylamino)-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRSOUNUZEXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropropanamido)-N,N-diethylbenzamide

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